2-Hydroxy-4-propoxy-benzaldehyde
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Overview
Description
2-Hydroxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is used in various fields, including proteomics research .
Scientific Research Applications
2-Hydroxy-4-propoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The safety information for “2-Hydroxy-4-propoxy-benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Based on the structural similarity to other benzaldehydes, it can be hypothesized that it may interact with cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the cellular environment.
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, which can inhibit microbial growth .
Result of Action
Similar compounds have been shown to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis and inhibition of microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde can be achieved through the alkylation of 2,4-dihydroxybenzaldehyde with propyl bromide or iodide. This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-Hydroxy-4-propoxy-benzoic acid.
Reduction: 2-Hydroxy-4-propoxy-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Properties
IUPAC Name |
2-hydroxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNJTBBHBHXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368482 |
Source
|
Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63667-47-0 |
Source
|
Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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